羧基格列齐特-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

糖基化研究

羧基格列齐特-d4 用于研究糖基化对白蛋白-格列齐特系统结合参数的影响 . 这项研究在糖尿病的背景下尤其重要,因为高血糖会导致葡萄糖分子非酶促地附着在血浆蛋白上,这个过程被称为糖基化 . 通过计算缔合常数,证实了白蛋白与格列齐特在另一种药物存在的情况下相互作用 .

药物相互作用研究

this compound 也用于研究药物之间的相互作用 . 在糖尿病的背景下,多药治疗的需求增加了药物间相互作用的可能性,这可能会导致其药效动力学和药代动力学方面产生不可预测的影响 .

生物利用度研究

研究已经进行,以通过制备负载格列齐特的立方体颗粒来改善格列齐特的口服生物利用度和抗糖尿病活性 . 这些纳米颗粒可能是改善格列齐特的口服吸收和抗糖尿病活性的一个很有前景的递送系统 .

抗糖尿病活性研究

this compound 用于研究其抗糖尿病活性 . 体内降血糖活性研究表明,给大鼠服用格列齐特立方体纳米颗粒后,观察到葡萄糖水平下降的百分比更高 .

药代动力学研究

this compound 用于药代动力学研究。格列齐特与血清白蛋白高度结合(高达 97%),分布容积相对较低。 因此,即使白蛋白结构发生细微变化,也可能导致其药代动力学发生重大变化

作用机制

Target of Action

Carboxy Gliclazide-d4 is a deuterium-labeled derivative of Carboxy Gliclazide . The primary target of Carboxy Gliclazide-d4, like its parent compound Gliclazide, is the β cell sulfonylurea receptor (SUR1) . This receptor plays a crucial role in the regulation of insulin secretion from pancreatic β cells .

Mode of Action

Carboxy Gliclazide-d4, similar to Gliclazide, binds to the SUR1 receptor . This binding subsequently blocks the ATP-sensitive potassium channels . The blocking of these channels leads to a decrease in potassium efflux, which results in the depolarization of the β cells . This depolarization triggers the release of insulin, thereby helping to regulate blood glucose levels .

Biochemical Pathways

The action of Carboxy Gliclazide-d4 affects several biochemical pathways. Primarily, it stimulates insulin secretion through the β cell sulfonylurea receptor . It specifically improves the abnormal first-phase insulin release in type 2 diabetes, and also has an effect on the second phase . This pattern of insulin release is thought to explain the lower incidence of hypoglycemic episodes and weight gain compared with some other sulfonylureas . There is also a reduction in hepatic glucose production and improvement in glucose clearance, without changes in insulin receptors .

Pharmacokinetics

Carboxy Gliclazide-d4, like Gliclazide, is extensively metabolized . It undergoes three major metabolic routes: oxidation of the tolyl group to carboxylic acid, hydroxylation of the azabicyclo-octyl moiety, and glucuronidation . The renal clearance of unchanged total gliclazide is low, making it possible to use the drug in renal failure without any adjustment .

Result of Action

The primary result of Carboxy Gliclazide-d4’s action is the regulation of blood glucose levels. By stimulating the release of insulin, it helps to decrease fasting plasma glucose, postprandial blood glucose, and glycosylated hemoglobin (HbA1c) levels . This is reflective of the last 8-10 weeks of glucose control .

Action Environment

The action of Carboxy Gliclazide-d4 can be influenced by various environmental factors. For instance, stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

生化分析

Cellular Effects

It is known that Gliclazide, the parent compound of Carboxy Gliclazide-d4, exhibits pleiotropic action outside pancreatic β cells, such as anti-inflammatory and cellular protective effects .

Molecular Mechanism

It is known that stable heavy isotopes like Carboxy Gliclazide-d4 can affect the pharmacokinetic and metabolic profiles of drugs .

Temporal Effects in Laboratory Settings

It is known that Gliclazide, the parent compound of Carboxy Gliclazide-d4, has been used in various studies to understand the pathophysiology of diabetes .

Dosage Effects in Animal Models

It is known that Gliclazide, the parent compound of Carboxy Gliclazide-d4, has been used in various studies to understand the pathophysiology of diabetes .

Metabolic Pathways

It is known that Gliclazide, the parent compound of Carboxy Gliclazide-d4, is extensively metabolized to at least 8 identified metabolites by three major metabolic routes .

Transport and Distribution

It is known that Gliclazide, the parent compound of Carboxy Gliclazide-d4, interacts with probiotics and bile acids, affecting its transport into bacterial cells .

Subcellular Localization

It is known that Gliclazide, the parent compound of Carboxy Gliclazide-d4, is distributed between the plasma membrane and the interior of human muscle cells .

属性

IUPAC Name |

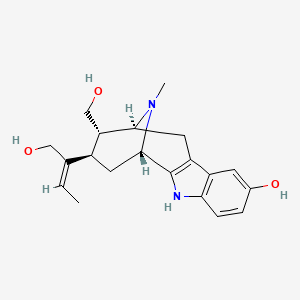

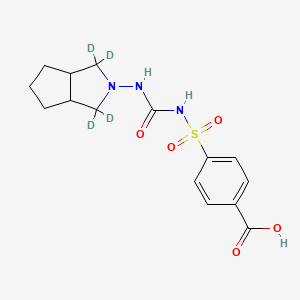

4-[(1,1,3,3-tetradeuterio-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-2-yl)carbamoylsulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21)/i8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNDPTBTZSQWJS-LZMSFWOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2CCCC2C(N1NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Methanopyrano[3,2-b]pyrrole(9CI)](/img/no-structure.png)